molecular formula C21H20N4O2S2 B2846673 2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 893375-34-3

2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2846673
M. Wt: 424.54
InChI Key: HYNHPYOODOPHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H20N4O2S2 and its molecular weight is 424.54. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The research on compounds structurally related to "2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide" often involves the synthesis and structural analysis of heterocyclic compounds, exploring their conformation and interactions. For instance, the study of benznidazole's conformation described the orientation of planar fragments in similar compounds, enhancing crystal packing through strong intermolecular hydrogen bonds (Soares-Sobrinho et al., 2018). Such analyses are fundamental in understanding the chemical behavior and potential applications of these compounds.

Biological Activities

Research into the biological activities of compounds with similar structures to "2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide" has identified several promising applications:

  • Cytotoxicity and Anticancer Potential : Studies have shown that novel compounds bearing imidazo[2,1-b]thiazole scaffolds exhibit cytotoxicity against human cancer cell lines, indicating potential as cancer therapeutics (Ding et al., 2012).
  • Antimicrobial and Antifungal Activities : Various synthesized compounds related to the query compound have been screened for antimicrobial and antifungal activities, showing promise against specific bacterial and fungal strains (Badige et al., 2009).

Material Science and Chemistry

The compound and its analogs have also been explored for their applications in material science and chemistry, including the synthesis of coordination complexes and investigation of their physical properties. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were synthesized, highlighting the effect of hydrogen bonding on self-assembly processes and antioxidant activity (Chkirate et al., 2019).

properties

IUPAC Name

2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-14-3-8-17-18(11-14)29-20(23-17)24-19(26)13-28-21-22-9-10-25(21)12-15-4-6-16(27-2)7-5-15/h3-11H,12-13H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNHPYOODOPHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

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